N-(2-methoxy-5-sulfamoylphenyl)acetamide

描述

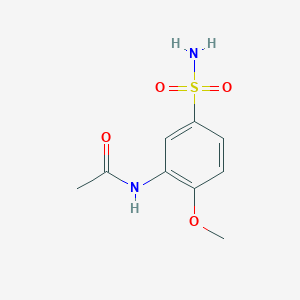

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(2-methoxy-5-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPIFLDLSCTFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388136 | |

| Record name | N-(2-methoxy-5-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85605-29-4 | |

| Record name | N-(2-methoxy-5-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of N-(2-methoxy-5-sulfamoylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound N-(2-methoxy-5-sulfamoylphenyl)acetamide is limited. This guide provides a comprehensive overview of its anticipated basic properties, experimental protocols, and potential biological relevance based on the well-established chemistry and pharmacology of structurally related N-phenylacetamides and aromatic sulfonamides. The experimental protocols and pathway diagrams presented are representative examples for this class of compounds.

Core Chemical and Physical Properties

This compound is a synthetic organic compound featuring a methoxy-substituted phenyl ring, an acetamide group, and a sulfonamide moiety. These functional groups are expected to dictate its chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 85605-29-4 | [Vendor Information] |

| Molecular Formula | C₉H₁₂N₂O₄S | - |

| Molecular Weight | 244.27 g/mol | Calculated |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | Inferred from related structures |

| pKa | Data not available. The sulfonamide group imparts acidic properties. | - |

General Synthesis and Characterization Protocols

The synthesis of this compound would likely involve a multi-step process common for the preparation of substituted aromatic sulfonamides and N-phenylacetamides.

Representative Synthesis Protocol

A plausible synthetic route could involve the acylation of a substituted aniline with an acetylating agent, followed by chlorosulfonation and subsequent amination to introduce the sulfonamide group. The following is a generalized protocol.

Experimental Protocol: Synthesis of a Substituted N-phenylacetamide and subsequent Sulfonamidation

-

Acetylation of Aniline Derivative:

-

Dissolve the starting aniline (e.g., 2-methoxy-5-aminoaniline, if available) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add an acetylating agent, like acetic anhydride or acetyl chloride, dropwise at 0°C.

-

Include a base, such as triethylamine or pyridine, to neutralize the acid byproduct.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the resulting N-acetylated product by recrystallization or column chromatography.

-

-

Chlorosulfonation:

-

Carefully add the N-acetylated intermediate to an excess of chlorosulfonic acid at 0°C.

-

Stir the mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction by slowly pouring the mixture onto crushed ice.

-

The precipitated sulfonyl chloride is then filtered, washed with cold water, and dried.

-

-

Amination:

-

Dissolve the sulfonyl chloride in a suitable solvent like acetone or THF.

-

Add an excess of aqueous ammonia or a solution of the desired amine dropwise at 0°C.

-

Stir the reaction mixture until the formation of the sulfonamide is complete.

-

Remove the solvent under reduced pressure and purify the final product, this compound, by recrystallization or column chromatography.

-

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, methoxy protons, aromatic protons, and sulfonamide and amide NH protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbons of the acetyl and methoxy groups. |

| FT-IR | Characteristic absorption bands for N-H stretching (amide and sulfonamide), C=O stretching (amide), and S=O stretching (sulfonamide). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| HPLC | A single major peak indicating the purity of the compound. |

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

Potential Biological Activity and Signaling Pathways

Sulfonamide-containing compounds are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The presence of the sulfonamide group in this compound suggests potential therapeutic applications.

Many sulfonamides are known to act as inhibitors of various enzymes, with carbonic anhydrase and dihydropteroate synthase being prominent examples. Inhibition of these enzymes can lead to diuretic and antibacterial effects, respectively. Furthermore, some sulfonamides have been developed as anticancer agents, kinase inhibitors, and anti-inflammatory drugs.

The biological effects of such compounds are often mediated through their interaction with specific signaling pathways. For instance, a sulfonamide derivative might modulate pathways involved in cell proliferation, inflammation, or apoptosis.

Caption: A hypothetical signaling pathway potentially modulated by a sulfonamide derivative.

Conclusion

An In-depth Technical Guide to N-(2-methoxy-5-sulfamoylphenyl)acetamide: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for N-(2-methoxy-5-sulfamoylphenyl)acetamide, a molecule of interest in medicinal chemistry and drug development. This document is intended to serve as a foundational resource for researchers engaged in the study and application of sulfamoylphenylacetamide derivatives.

Chemical Structure and Properties

This compound is a substituted aromatic amide containing a methoxy and a sulfamoyl functional group. The structural details and key chemical identifiers are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 85605-29-4 | [1] |

| Molecular Formula | C₉H₁₂N₂O₄S | [1] |

| Molecular Weight | 244.27 g/mol | [1] |

| SMILES | CC(=O)NC1=CC(S(=O)(N)=O)=CC=C1OC | [2] |

| Monoisotopic Mass | 244.05177 Da | [2] |

| Predicted XlogP | -0.1 | [2] |

| Purity Specification | ≥ 95% | [1] |

| Storage | Store long-term in a cool, dry place. | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by the acetylation of 2-methoxy-5-sulfamoylaniline using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is a standard method for the formation of an amide bond.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar compound, N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide.[3]

Materials:

-

2-methoxy-5-sulfamoylaniline

-

Acetic anhydride

-

Pyridine (as a catalyst and base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-5-sulfamoylaniline (1 equivalent) in dichloromethane.

-

Addition of Base and Acetylating Agent: To the stirred solution, add pyridine (1.2 equivalents). Cool the mixture in an ice bath to 0-5 °C. Slowly add acetic anhydride (1.1 equivalents) dropwise, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with distilled water, followed by a saturated sodium bicarbonate solution to neutralize any excess acid. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Experimental Data

Specific experimental data for this compound is limited in the public domain. However, predicted data and data from closely related analogs provide valuable insights.

Mass Spectrometry

Predicted mass spectrometry data for various adducts of this compound are presented in Table 2.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 245.05905 |

| [M+Na]⁺ | 267.04099 |

| [M-H]⁻ | 243.04449 |

| [M+NH₄]⁺ | 262.08559 |

| [M+K]⁺ | 283.01493 |

| [M]⁺ | 244.05122 |

| [M]⁻ | 244.05232 |

| (Data sourced from PubChemLite)[2] |

Spectroscopic Data (Reference Compounds)

While specific spectra for the title compound are not available, the spectra of N-(2-methoxyphenyl)acetamide can be used as a reference for the interpretation of the acetamide and methoxyphenyl moieties.

-

¹H NMR of N-(2-methoxyphenyl)acetamide (in CDCl₃): Peaks are expected around 8.35 ppm (NH proton), with aromatic protons between 6.8 and 7.8 ppm. The methoxy group protons typically appear around 3.85 ppm, and the acetyl methyl protons around 2.18 ppm.[4]

-

IR Spectrum of N-(2-methoxyphenyl)acetamide: Key absorptions include N-H stretching around 3300-3400 cm⁻¹, C=O (amide I) stretching near 1670 cm⁻¹, and C-N stretching (amide II) around 1530 cm⁻¹.[5] The sulfamoyl group in the target compound would introduce characteristic S=O stretching bands.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized in the available literature. However, the broader class of sulfonamides is known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7]

A structurally related compound, 2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide, has been identified as a potent and selective blocker of the hERG potassium channel.[8] This suggests that this compound and its derivatives could potentially modulate ion channel activity. Further research is required to elucidate the specific biological targets and mechanisms of action.

Given the lack of specific data on the signaling pathways affected by this compound, a generalized workflow for screening its potential biological activity is presented below.

Caption: A logical workflow for investigating the biological activity of the title compound.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery and development. This guide provides the foundational chemical information and a plausible synthetic route to facilitate further research. Future studies should focus on obtaining detailed experimental characterization data and exploring the biological activities of this compound, particularly its potential as an ion channel modulator or in other therapeutic areas where sulfonamides have shown promise.

References

- 1. 85605-29-4 this compound AKSci 5194CJ [aksci.com]

- 2. PubChemLite - this compound (C9H12N2O4S) [pubchemlite.lcsb.uni.lu]

- 3. N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]

- 5. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

- 6. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. 2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide | 565194-83-4 | QXA19483 [biosynth.com]

An In-depth Technical Guide to N-(2-methoxy-5-sulfamoylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-methoxy-5-sulfamoylphenyl)acetamide, including its chemical identity, physicochemical properties, and available technical data. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information on closely related structural analogs to provide a broader context for its potential characteristics and synthesis.

Chemical Identity

IUPAC Name: N-[5-(aminosulfonyl)-2-methoxyphenyl]acetamide[1]

Synonyms:

-

3-Acetamido-4-methoxybenzenesulfonamide

-

This compound

Chemical Structure:

References

In-depth Technical Guide on the Core Mechanism of Action of N-(2-methoxy-5-sulfamoylphenyl)acetamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Mechanism of Action for N-(2-methoxy-5-sulfamoylphenyl)acetamide

Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific information detailing the mechanism of action for the compound this compound. Research databases and publications do not contain studies elucidating its biological targets, signaling pathways, or pharmacological effects.

While information on structurally related sulfonamide-containing compounds exists, a direct extrapolation to this compound cannot be made without specific experimental validation. The biological activity of a molecule is highly dependent on its precise chemical structure.

For instance, the related compound, N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide, has been synthesized and its crystal structure analyzed, but its biological activity was not reported.[1] Another distinct molecule, 2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide, has been identified as a potent and selective blocker of the hERG potassium channel.[2] This highlights the specific structure-activity relationships within this chemical class.

Given the absence of data, this document cannot provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. Further research and experimental investigation are required to determine the mechanism of action of this compound.

Below, we outline a generalized experimental workflow that could be employed to elucidate the mechanism of action of a novel compound such as this compound.

Proposed Experimental Workflow for Elucidating Mechanism of Action

A systematic approach is necessary to identify the biological target and mechanism of action of a novel chemical entity.

References

Unveiling the Biological Potential of N-(2-methoxy-5-sulfamoylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methoxy-5-sulfamoylphenyl)acetamide is a synthetic organic compound featuring a core structure that combines key pharmacophores: a substituted phenylacetamide and a sulfonamide group. While direct and extensive biological activity data for this specific molecule remains limited in publicly accessible literature, its structural components are prevalent in a wide array of biologically active agents. This technical guide aims to provide an in-depth overview of the potential biological activities of this compound by examining the known activities of structurally related compounds. This document summarizes relevant quantitative data for analogous compounds, details representative experimental protocols for assessing potential biological effects, and presents logical workflows to guide future research and development efforts.

Potential Biological Activities

The chemical architecture of this compound suggests several avenues for biological activity, drawing parallels from the well-established pharmacology of its constituent moieties. Sulfonamides are a cornerstone of medicinal chemistry, renowned for their antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. Similarly, the N-phenylacetamide scaffold is present in numerous compounds with analgesic, anti-inflammatory, and other therapeutic effects.

Based on the activities of structurally similar compounds, this compound could be investigated for the following biological activities:

-

Enzyme Inhibition: Many sulfonamides are potent inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases.

-

Antibacterial Activity: The sulfonamide group is a classic antibacterial pharmacophore.

-

Anti-inflammatory and Analgesic Activity: The N-phenylacetamide core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.

-

Anticancer Activity: Certain sulfonamide and acetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Ion Channel Modulation: Some related structures have been shown to interact with ion channels, such as the hERG potassium channel.

Quantitative Data for Structurally Related Compounds

Table 1: Enzyme Inhibition Data for Related Sulfonamide and Acetamide Derivatives

| Compound Class | Target Enzyme | Test Compound Example | IC50 / Ki (µM) | Reference |

| N-(benzenesulfonyl)acetamide derivatives | COX-2 | Compound 9a | 0.011 | [1] |

| N-(benzenesulfonyl)acetamide derivatives | 5-LOX | Compound 9a | 0.046 | [1] |

| N-(benzenesulfonyl)acetamide derivatives | TRPV1 | Compound 9a | 0.008 | [1] |

| Acetamide-sulfonamide conjugates | Urease | Ibuprofen-sulfathiazole conjugate | 9.95 | [2] |

| N-phenyl-acetamide sulfonamides | (Analgesic Activity) | LASSBio-1300 (5e) | ID50 = 5.81 µmol/kg | [3] |

Table 2: Antiproliferative Activity of Related Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-hydroxy-4-methoxy-substituted derivative 10 | HCT 116 | 2.2 - 4.4 | [4] |

| 2-hydroxy-4-methoxy-substituted derivative 10 | MCF-7 | 2.2 - 4.4 | [4] |

| 2-hydroxy-4-methoxy-substituted derivative 10 | HeLa | 2.2 - 4.4 | [4] |

| 2-hydroxy-substituted derivative 11 | HCT 116 | 3.7 | [4] |

| 2-hydroxy-substituted derivative 11 | MCF-7 | 1.2 | [4] |

Detailed Experimental Protocols

The following are representative, detailed methodologies for key experiments that could be employed to characterize the biological activity of this compound, based on protocols used for similar compounds.

In Vitro Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted for various enzymes such as carbonic anhydrase, cyclooxygenase (COX), or urease.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a target enzyme.

-

Materials:

-

Purified target enzyme

-

Substrate specific to the enzyme

-

Assay buffer (enzyme-specific)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the diluted test compound or control to designated wells. Include wells with enzyme and buffer only (negative control) and wells with buffer and substrate only (background).

-

Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the substrate and product.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

-

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Test compound dissolved in a suitable solvent

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Incubator

-

-

Procedure:

-

Perform a serial two-fold dilution of the test compound and the positive control in the growth medium in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to the final desired concentration (e.g., 5 x 105 CFU/mL).

-

Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control well (bacteria and medium only) and a sterility control well (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, a viability indicator such as resazurin can be added to aid in the determination of the endpoint.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the effect of the test compound on the viability of mammalian cells.

-

Materials:

-

Mammalian cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in a suitable solvent

-

Positive control cytotoxic agent (e.g., doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Prepare serial dilutions of the test compound and the positive control in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds or controls. Include wells with cells and medium only (vehicle control).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration that reduces cell viability by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

The following diagrams illustrate a potential workflow for the biological evaluation of a novel compound like this compound and a generalized signaling pathway that could be investigated based on the activities of related compounds.

Conclusion

While direct biological activity data for this compound is currently sparse, its structural features strongly suggest a range of potential therapeutic applications. By leveraging the extensive knowledge base of related sulfonamide and N-phenylacetamide compounds, researchers can formulate targeted hypotheses and design robust experimental plans. The protocols and comparative data presented in this guide offer a solid foundation for initiating the biological evaluation of this compound and exploring its potential as a novel therapeutic agent. Further investigation is warranted to fully elucidate the pharmacological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) The Fungicidal Activity of Substituted Acetanilides [research.amanote.com]

- 4. PubChemLite - this compound (C9H12N2O4S) [pubchemlite.lcsb.uni.lu]

N-(2-methoxy-5-sulfamoylphenyl)acetamide: A Technical Overview of a Sparsely Documented Compound

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of N-(2-methoxy-5-sulfamoylphenyl)acetamide, a chemical compound with limited publicly available research data. Despite a comprehensive search of scientific literature, detailed information regarding its discovery, historical development, and specific biological activity remains elusive. This guide, therefore, focuses on the available structural and synthetic information, primarily derived from patent literature and general chemical principles.

Core Compound Information

This compound is a sulfonamide-containing acetamide derivative. Its basic chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 85605-29-4 | PubChem[1] |

| Molecular Formula | C₉H₁₂N₂O₄S | PubChem[1] |

| Molecular Weight | 244.27 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC | PubChem[1] |

| InChIKey | CIPIFLDLSCTFIC-UHFFFAOYSA-N | PubChem[1] |

History and Discovery

Synthetic Protocol

A plausible synthetic route for this compound can be inferred from patent literature. The synthesis is a multi-step process starting from m-anisidine.

Experimental Protocol: Synthesis of this compound

Step 1: Acylation of m-Anisidine

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add m-anisidine and ethyl cyanoacetate.

-

Heat the reaction mixture to a temperature between 120-200°C and maintain for 2-8 hours. The molar ratio of m-anisidine to ethyl cyanoacetate should be in the range of 1:1 to 1:5.

-

Cool the reaction mixture to room temperature, allowing for the precipitation of the solid product.

-

Filter the crude product and wash with a suitable solvent to yield 2-cyano-N-(3-methoxyphenyl)acetamide.

Step 2: Chlorination

-

In a jacketed reactor equipped with a mechanical stirrer, thermometer, gas inlet, and tail gas absorption system, dissolve the product from Step 1 in a solvent such as ethyl acetate or 1,2-dichloroethane. The mass ratio of the compound to the solvent should be between 1:2 and 1:6.

-

Introduce chlorine gas into the solution while maintaining the reaction temperature between -20°C and 20°C for 2-6 hours. The molar ratio of chlorine to the starting material should be between 1:2 and 1:6.

-

Upon completion of the reaction, purge the system with nitrogen gas.

-

Filter the reaction mixture and wash the filter cake to obtain the crude 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

Note: The provided search results describe the synthesis of a related but different compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, in a Chinese patent. A direct and detailed protocol for the sulfamoyl-substituted target compound is not available. The above protocol is an adaptation and may require significant optimization.

Logical Relationship of Synthesis

Caption: Hypothetical synthetic workflow for this compound.

Quantitative Data, Biological Activity, and Signaling Pathways

A thorough search of scientific databases and literature has not yielded any quantitative data regarding the efficacy, pharmacokinetics, or safety profile of this compound. Similarly, there is no information available on its mechanism of action, associated signaling pathways, or specific biological targets. The compound 2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide, a structurally related molecule, is described as a potent and selective blocker of the hERG potassium channel, which may suggest a potential area of investigation for the title compound[2]. However, any such activity would need to be confirmed through dedicated experimental studies.

Due to the absence of this critical information, the creation of data tables summarizing quantitative findings and diagrams of signaling pathways is not possible at this time.

Conclusion

This compound is a chemical entity for which detailed scientific characterization is largely absent from public records. While its chemical structure is known and a synthetic route can be postulated based on patent literature for related compounds, there is a clear need for foundational research to determine its physicochemical properties, biological activities, and potential therapeutic applications. Researchers interested in this molecule will need to undertake de novo studies to establish its pharmacological profile.

References

Navigating the Physicochemical Landscape of N-(2-methoxy-5-sulfamoylphenyl)acetamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the compound N-(2-methoxy-5-sulfamoylphenyl)acetamide. While specific experimental data for this molecule is limited in publicly available literature, this document outlines the expected physicochemical properties based on the behavior of structurally similar sulfonamide and aromatic acetamide compounds. Furthermore, it details standardized experimental protocols for determining these crucial parameters, adhering to international guidelines.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound possesses both ionizable (sulfonamide) and non-ionizable (acetamide, methoxy, phenyl) functional groups, which will govern its solubility in various media.

Expected Solubility Characteristics:

-

Aqueous Solubility: The presence of the sulfonamide group suggests that the aqueous solubility of this compound will be pH-dependent. The sulfonamide moiety is weakly acidic, and its ionization will increase at higher pH values, leading to enhanced solubility in alkaline solutions. Conversely, in acidic to neutral pH, the compound is expected to exhibit lower aqueous solubility.

-

Organic Solvent Solubility: Due to the aromatic ring and the acetamide group, the compound is anticipated to be soluble in a range of polar organic solvents. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (methanol, ethanol) are likely to be effective in dissolving the compound. Its solubility in non-polar solvents is expected to be limited.

Quantitative Solubility Data

While specific experimental values for this compound are not available, the following table outlines the expected solubility profile in various solvents, which should be determined experimentally.

| Solvent | Expected Solubility Range (mg/mL) | Temperature (°C) | pH (for aqueous solutions) |

| Water | Low to Moderate (pH-dependent) | 25 | 1.2, 4.5, 6.8, 7.4 |

| Phosphate Buffered Saline | Low to Moderate | 37 | 7.4 |

| Methanol | Moderate to High | 25 | - |

| Ethanol | Moderate | 25 | - |

| Dimethyl Sulfoxide (DMSO) | High | 25 | - |

| Acetonitrile | Low to Moderate | 25 | - |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffers of various pH, methanol, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the respective solvents. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Solubility Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Stability Profile

Understanding the chemical stability of this compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways. As a molecule containing both sulfonamide and acetamide functionalities, it may be susceptible to degradation under certain environmental conditions.

Expected Stability Characteristics:

-

Hydrolytic Stability: The acetamide linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, yielding 2-methoxy-5-sulfamoylaniline and acetic acid. The sulfonamide bond is generally more stable to hydrolysis.

-

Oxidative Stability: The aromatic ring and the nitrogen atoms could be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated derivatives.

-

Photostability: Aromatic compounds can be sensitive to light, potentially undergoing photolytic degradation.

-

Thermal Stability: The compound's stability at elevated temperatures should be evaluated to determine appropriate manufacturing and storage conditions.

Forced Degradation Studies

Forced degradation studies are conducted under stress conditions to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies are crucial for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-MS/MS system for degradation product identification

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Degradation Product Identification: Utilize techniques such as HPLC-MS/MS to elucidate the structures of the major degradation products.

Summary of Potential Degradation Profile

The following table summarizes the expected outcomes of forced degradation studies. The percentage of degradation is a hypothetical value and needs to be determined experimentally.

| Stress Condition | Expected Degradation | Potential Degradation Products |

| 0.1 N HCl, 60°C | Moderate | 2-methoxy-5-sulfamoylaniline, Acetic acid |

| 0.1 N NaOH, 60°C | Moderate to High | 2-methoxy-5-sulfamoylaniline, Acetic acid |

| 3% H₂O₂, RT | Low to Moderate | N-oxide derivatives, Hydroxylated aromatic ring |

| Dry Heat, 80°C | Low | - |

| Photolysis (ICH Q1B) | Low to Moderate | Photolytic cleavage products |

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a potential degradation pathway for this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Literature Review: N-(2-methoxy-5-sulfamoylphenyl)acetamide

A comprehensive review of the available scientific literature reveals a significant lack of published data for the specific compound N-(2-methoxy-5-sulfamoylphenyl)acetamide (CAS Number: 85605-29-4). While this chemical is listed by several commercial suppliers, indicating its synthesis is feasible, there is a notable absence of peer-reviewed research detailing its synthesis, pharmacological properties, mechanism of action, or any associated experimental data.

This technical guide, therefore, addresses the available information on structurally related compounds to provide a contextual understanding for researchers, scientists, and drug development professionals. The focus will be on a closely related isomer, N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide, for which synthetic and structural data have been published. Additionally, the broader biological activities of the sulfonamide class of compounds will be discussed to offer potential insights.

Synthesis and Characterization of a Structural Isomer: N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide

A study by Khan et al. provides a detailed experimental protocol for the synthesis and crystallographic analysis of N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide.[1] This compound is an isomer of the target molecule and can serve as a reference for potential synthetic strategies.

Experimental Protocol: Synthesis of N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide[1]

-

Dissolution: 5 mmol of 2-methoxyaniline is dissolved in 20 ml of distilled water.

-

Addition: 5 mmol of 4-acetamidobenzenesulfonyl chloride is added to the solution.

-

Reaction: The mixture is stirred for 2–3 hours. The pH is maintained between 8 and 10 using a 3% sodium carbonate solution.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Isolation: The resulting precipitate is filtered, washed with distilled water, and dried.

-

Purification: The crude product is recrystallized from methanol.

Below is a workflow diagram illustrating the synthesis process.

Crystallographic Data

The crystal structure of N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide was determined using single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. Key crystallographic data are summarized in the table below.[1]

| Parameter | Value |

| Molecular Formula | C₁₅H₁₆N₂O₄S |

| Molecular Weight | 320.37 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.7277 (4) |

| b (Å) | 11.8351 (3) |

| c (Å) | 16.5247 (4) |

| V (ų) | 3075.89 (13) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| Dihedral Angle (rings) | 62.67 (10)° |

In the crystal structure, the molecule is twisted at the sulfur atom. The molecules form dimers through intermolecular N—H···O hydrogen bonding.[1]

Potential Biological Activities of Sulfonamides

While no specific biological data exists for this compound, the broader class of sulfonamides is known for a wide range of pharmacological activities. This suggests potential areas of investigation for the title compound.

-

Antibacterial and Antimicrobial Activity: Sulfonamides are a well-established class of antibacterial agents.[1]

-

Enzyme Inhibition: They are known to act as inhibitors for various enzymes. For instance, some synthetic N-[(substituted-sulfamoyl)phenyl]acetamides have been identified as moderate inhibitors of chymotrypsin.

-

Antitumor Activity: Certain sulfonamide derivatives have been investigated for their ability to inhibit tumor cell growth.[1]

The logical relationship for the development and investigation of such compounds is depicted in the following diagram.

Conclusion

There is a clear gap in the scientific literature regarding this compound. The information provided on its structural isomer, N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide, offers a starting point for synthetic and structural studies. The known biological activities of the sulfonamide class provide a rationale for investigating the potential therapeutic applications of this under-researched compound. Further studies are required to elucidate the chemical and biological properties of this compound to determine its potential utility in drug development.

References

N-(2-methoxy-5-sulfamoylphenyl)acetamide: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methoxy-5-sulfamoylphenyl)acetamide, a member of the sulfonamide class of chemical compounds, presents a compelling scaffold for novel therapeutic agent development. While specific research on this molecule is nascent, its structural motifs—a substituted phenylacetamide and a sulfamoyl group—are well-established pharmacophores, suggesting a high potential for biological activity. This technical guide synthesizes the available data on structurally related compounds to illuminate promising research avenues for this compound. The primary areas of investigation highlighted herein are anticancer, antibacterial, and enzyme inhibitory activities. This document provides a comprehensive overview of the rationale for these research directions, quantitative data from analogous compounds, detailed experimental protocols for in vitro evaluation, and conceptual frameworks for understanding its potential mechanisms of action through relevant signaling pathways.

Introduction

This compound (Figure 1) is an aromatic sulfonamide with the chemical formula C9H12N2O4S. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents.[1][2] The acetamide moiety is also prevalent in biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles. The specific combination of a methoxy and a sulfamoyl group on the phenyl ring suggests potential for selective interactions with biological targets. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Figure 1: Chemical Structure of this compound

Potential Research Areas

Based on the extensive literature on sulfonamide and acetamide derivatives, three primary areas of research are proposed for this compound:

-

Anticancer Activity: Sulfonamides are known to exert anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases, which are crucial for tumor pH regulation and survival in hypoxic microenvironments.[1][3]

-

Antibacterial Activity: The sulfonamide scaffold is historically significant for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2]

-

Enzyme Inhibition: Beyond carbonic anhydrases, sulfonamides have been shown to inhibit a range of other enzymes, such as proteases and kinases, which are implicated in numerous disease pathologies. A structurally related compound, 2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide, is a known blocker of the hERG potassium channel, suggesting a potential for ion channel modulation.

Quantitative Data for Structurally Related Compounds

While no specific biological data for this compound has been identified, the following tables summarize the activity of structurally analogous compounds to provide a preliminary indication of potential efficacy.

Table 1: Anticancer Activity of Sulfonamide and Acetamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(2-hydroxyphenyl) acetamide | MCF-7 (Breast) | 1650 | [4] |

| N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) acetamide | Various | 5.36 - 9.09 | [5] |

| Isatin N-phenylacetamide based sulphonamides | hCA I, II, IX, XII (enzyme inhibition) | Kᵢ = 5.87 - 45.10 nM | [6] |

| Methoxyflavone Analog | AML cell lines | 30.4 - 85.7 | [7] |

Table 2: Antibacterial Activity of Sulfonamide and Acetamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(2-hydroxyl-5-substitutedphenyl)acetamides | Klebsiella pneumoniae | 25 | [8] |

| N-Sulfonamide 2-Pyridone Derivatives | E. coli | 62.5 | [9] |

| N-Sulfonamide 2-Pyridone Derivatives | S. aureus | 250 | [9] |

| 7-Methoxyquinoline Sulfonamide Derivative | E. coli | 7.812 | [10] |

| 7-Methoxyquinoline Sulfonamide Derivative | C. albicans | 31.125 | [10] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of the related compound, N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide.

Materials:

-

2-Methoxy-5-sulfamoylaniline

-

Acetyl chloride or Acetic anhydride

-

Pyridine or another suitable base

-

Appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Dissolve 2-Methoxy-5-sulfamoylaniline in the chosen solvent.

-

Add the base (e.g., pyridine) to the solution.

-

Slowly add acetyl chloride or acetic anhydride to the reaction mixture, maintaining the temperature with an ice bath if necessary.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antibacterial Activity (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity.

Materials:

-

Purified human carbonic anhydrase isoenzymes (e.g., hCA II, hCA IX)

-

HEPES buffer

-

p-Nitrophenyl acetate (substrate)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Add the HEPES buffer, enzyme solution, and various concentrations of the inhibitor (or vehicle control) to the wells of a 96-well plate.

-

Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

Monitor the hydrolysis of the substrate to p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the compound.

-

Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Mechanistic Hypotheses

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that could be modulated by this compound.

Proposed Research Workflow

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 4. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]

Methodological & Application

Application Notes and Protocols for N-(2-methoxy-5-sulfamoylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of N-(2-methoxy-5-sulfamoylphenyl)acetamide, a valuable chemical entity for research and development. This document details a proposed experimental protocol for its synthesis, purification, and characterization. While specific biological activities for this compound are not extensively documented in publicly available literature, this guide also presents a hypothetical application in the context of anti-inflammatory research, based on the known activities of structurally related sulfonamide and acetamide derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₄S | PubChem[1] |

| Monoisotopic Mass | 244.05177 Da | PubChem[1] |

| SMILES | CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC | PubChem[1] |

| InChI | InChI=1S/C9H12N2O4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) | PubChem[1] |

| Predicted XlogP | -0.1 | PubChem[1] |

Proposed Synthesis and Characterization Workflow

The following diagram outlines a general workflow for the synthesis, purification, and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Experimental Protocols

Synthesis of this compound

This protocol is a proposed method based on standard acetylation reactions of anilines.

Materials:

-

2-Amino-4-acetamidobenzenesulfonamide

-

Acetic anhydride

-

Pyridine (catalyst)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-acetamidobenzenesulfonamide (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add a catalytic amount of pyridine.

-

Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Slowly add deionized water until the solution becomes slightly turbid.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identify the characteristic functional groups (e.g., N-H, C=O, S=O).

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.

-

Melting Point: Determine the melting point of the purified product and compare it to literature values if available.

Potential Biological Application: Anti-inflammatory Agent

While the specific biological targets of this compound are not yet elucidated, its structural similarity to other N-(benzenesulfonyl)acetamide derivatives suggests potential activity as an anti-inflammatory agent. Some related compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action where this compound could inhibit pro-inflammatory signaling pathways.

Caption: Hypothetical inhibition of inflammatory pathways.

Protocol: In Vitro COX-2 and 5-LOX Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of this compound against COX-2 and 5-LOX enzymes.

Materials:

-

This compound

-

Human recombinant COX-2 enzyme

-

Human recombinant 5-LOX enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric assay kit for COX-2 and 5-LOX

-

Microplate reader

-

Positive controls (e.g., Celecoxib for COX-2, Zileuton for 5-LOX)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound to be tested.

-

In a 96-well plate, add the enzyme (COX-2 or 5-LOX), a buffer, and the test compound at various concentrations.

-

Incubate the plate according to the assay kit manufacturer's instructions.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Measure the product formation using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Disclaimer

The experimental protocols and potential applications described herein are for informational and research purposes only. The synthesis and biological assays should be performed by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken when handling chemicals. The biological activity of this compound is not yet fully established, and the proposed mechanisms are hypothetical. Further research is required to validate these findings.

References

Application Notes and Protocols for the Synthesis of N-(2-methoxy-5-sulfamoylphenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-methoxy-5-sulfamoylphenyl)acetamide is a sulfonamide-containing organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring an acetamide and a sulfonamide group on a methoxy-substituted benzene ring, makes it an interesting scaffold for the development of novel therapeutic agents. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, compiled from established chemical literature. The synthesis involves a two-step process: the formation of the key intermediate 4-amino-2-methoxybenzenesulfonamide, followed by the acetylation of its amino group.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-stage process. The first stage involves the preparation of the intermediate, 4-amino-2-methoxybenzenesulfonamide, from 3-amino-4-methoxybenzenesulfonic acid. The second stage is the selective N-acetylation of this intermediate to yield the final product.

Caption: Two-stage synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Amino-2-methoxybenzenesulfonamide

This procedure is adapted from synthetic routes for analogous sulfonamides and involves the conversion of a sulfonic acid to a sulfonamide via a sulfonyl chloride intermediate.

Materials:

-

3-Amino-4-methoxybenzenesulfonic acid

-

Thionyl chloride (SOCl₂)

-

Concentrated aqueous ammonia (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Chlorosulfonation:

-

In a fume hood, suspend 3-amino-4-methoxybenzenesulfonic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).

-

Stir the mixture at room temperature for 1-2 hours, then gently reflux for 2-3 hours until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the starting material.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 3-amino-4-methoxybenzenesulfonyl chloride is used directly in the next step.

-

-

Ammonolysis:

-

Dissolve the crude sulfonyl chloride in a minimal amount of a suitable organic solvent like dichloromethane.

-

In a separate flask, prepare a well-stirred, ice-cold solution of concentrated aqueous ammonia.

-

Slowly add the solution of the sulfonyl chloride dropwise to the cold ammonia solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 4-amino-2-methoxybenzenesulfonamide.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Stage 2: Synthesis of this compound

This procedure is a standard acetylation of an aromatic amine using acetic anhydride.

Materials:

-

4-Amino-2-methoxybenzenesulfonamide (from Stage 1)

-

Acetic anhydride ((CH₃CO)₂O)

-

Glacial acetic acid

-

Deionized water

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Acetylation:

-

Dissolve 4-amino-2-methoxybenzenesulfonamide (1 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask.

-

To this solution, add acetic anhydride (1.1 to 1.5 equivalents) dropwise with stirring.[1]

-

The reaction is typically exothermic. If necessary, use a water bath to maintain the temperature between 25-40 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Isolation and Purification:

-

Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.

-

A precipitate of the crude this compound will form.

-

Stir the suspension for 15-30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water to remove any remaining acetic acid.

-

Dry the crude product in a vacuum oven at 50-60 °C.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on typical yields for analogous reactions found in the chemical literature.

| Parameter | Stage 1: Sulfonamide Formation | Stage 2: Acetylation | Overall |

| Reactants | 3-Amino-4-methoxybenzenesulfonic acid, SOCl₂, NH₄OH | 4-Amino-2-methoxybenzenesulfonamide, (CH₃CO)₂O | - |

| Reaction Time | 4-6 hours | 1-2 hours | 5-8 hours |

| Reaction Temperature | Reflux, then < 10 °C | 25-40 °C | - |

| Typical Yield | 60-75% | 85-95% | 51-71% |

| Purification Method | Recrystallization | Recrystallization | - |

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and the chemical transformations involved in the synthesis.

Caption: Logical workflow for the two-stage synthesis.

References

Application Notes and Protocols for N-(2-methoxy-5-sulfamoylphenyl)acetamide In Vitro Assay Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of N-(2-methoxy-5-sulfamoylphenyl)acetamide. Due to the limited direct biological data on this specific compound, this document outlines a screening strategy based on the common biological activities of its core chemical moieties: an aromatic sulfonamide and an acetamide group. The following protocols are designed to investigate the compound's potential as an inhibitor of carbonic anhydrase (CA) and cyclooxygenase (COX), its ability to modulate histone deacetylase (HDAC) activity, its impact on the NF-κB signaling pathway, and its general effects on cell viability and apoptosis.

Potential Target-Based Assays

Carbonic Anhydrase (CA) Inhibition Assay

Aromatic sulfonamides are a well-established class of carbonic anhydrase inhibitors.[1][2] This assay will determine if this compound can inhibit CA activity.

Data Presentation:

| Compound | Concentration (µM) | % Inhibition of CA Isoform X | IC50 (µM) |

| This compound | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Acetazolamide (Positive Control) | 1 |

Experimental Protocol: Colorimetric CA Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the compound to final assay concentrations in the assay buffer.

-

Prepare a solution of a specific human carbonic anhydrase isoform (e.g., CA II, IX) in assay buffer.

-

Prepare the substrate solution (e.g., p-nitrophenyl acetate).

-

Acetazolamide is used as a positive control inhibitor.

-

-

Assay Procedure:

-

Add 25 µL of the test compound dilutions or control to the wells of a 96-well plate.

-

Add 25 µL of the CA enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the substrate solution.

-

Measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well.

-

Determine the percent inhibition for each concentration of the test compound compared to the DMSO control.

-

Plot the percent inhibition versus the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Workflow for Carbonic Anhydrase Inhibition Assay

References

Application Notes and Protocols: N-(2-methoxy-5-sulfamoylphenyl)acetamide Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-methoxy-5-sulfamoylphenyl)acetamide is a compound belonging to the sulfonamide class of molecules. Sulfonamides have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and antitumor properties[1][2]. As novel sulfonamide derivatives are being explored for their therapeutic potential, robust and reproducible cell-based assays are crucial for characterizing their cytotoxic and mechanistic properties. These assays are fundamental in early-stage drug discovery to quantify cellular responses such as cytotoxicity, proliferation, and cell cycle arrest, providing valuable insights into the compound's mechanism of action[3].

This document provides detailed protocols for cell-based assays to evaluate the biological activity of this compound, focusing on cytotoxicity and cell cycle analysis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from the described cell-based assays for this compound and a reference compound.

| Compound | Cell Line | Assay Type | IC50 (µM) | Cell Cycle Arrest Phase |

| This compound | HCT116 | Cytotoxicity (MTT) | 25.5 | G1/S |

| Doxorubicin (Reference) | HCT116 | Cytotoxicity (MTT) | 0.8 | G2/M |

| This compound | A549 | Cytotoxicity (MTT) | 42.1 | G1 |

| Doxorubicin (Reference) | A549 | Cytotoxicity (MTT) | 1.2 | G2/M |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells[1].

Materials:

-

Human colorectal carcinoma cell line (HCT116) or other suitable cancer cell lines

-

This compound (test compound)

-

Doxorubicin (positive control)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Phosphate Buffered Saline (PBS)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count HCT116 cells.

-

Seed 5 x 10³ cells per well in 100 µL of complete DMEM in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the test compound and doxorubicin in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells (blank).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT reagent to each well.

-

Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry[4].

Materials:

-

Human lung carcinoma cell line (A549) or other suitable cancer cell lines

-

This compound (test compound)

-

Nocodazole (positive control for G2/M arrest)

-

DMSO (vehicle control)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Cold 70% ethanol

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10⁵ A549 cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with this compound at its IC50 and 2x IC50 concentrations.

-

Include a vehicle control (DMSO) and a positive control (Nocodazole).

-

Incubate for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and wash with PBS.

-

Centrifuge the cell suspension and resuspend the pellet in 500 µL of cold PBS.

-

Add the cell suspension dropwise into 4.5 mL of cold 70% ethanol while vortexing gently to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining and Flow Cytometry:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution (G0/G1, S, and G2/M phases).

-

-

Data Analysis:

-

Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

-

Compare the cell cycle distribution of treated cells to the control cells.

-

Visualizations

Experimental Workflow

Caption: Workflow for cell-based assays of this compound.

Hypothetical Signaling Pathway